molecular formula C10H25N4Na2O15P B13703975 disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate

disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate

Cat. No.: B13703975
M. Wt: 518.28 g/mol
InChI Key: ZEALAQXNWUYYQU-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium inosine 5'-monophosphate heptahydrate (IUPAC: disodium [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate; heptahydrate) is a nucleotide derivative with the molecular formula C₁₀H₁₁N₄Na₂O₈P·7H₂O and a molecular weight of 527.3 g/mol (anhydrous: 392.17 g/mol) . It is widely used as a flavor enhancer (INS 631) in the food industry, synthesized via bacterial fermentation or extraction from animal sources . Its structure features a ribose moiety linked to hypoxanthine (6-oxopurine) and a phosphate group, stabilized by disodium ions and seven water molecules in the hydrated form .

Properties

Molecular Formula

C10H25N4Na2O15P

Molecular Weight

518.28 g/mol

IUPAC Name

disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate

InChI

InChI=1S/C10H13N4O8P.2Na.7H2O/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;;;;;;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;;7*1H2/q;2*+1;;;;;;;/p-2

InChI Key

ZEALAQXNWUYYQU-UHFFFAOYSA-L

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.O.O.O.O.O.O.O.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate typically involves the phosphorylation of inosine. The process begins with the protection of the hydroxyl groups on inosine, followed by phosphorylation using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoryl chloride (PCl3). The final step involves deprotection and neutralization with sodium hydroxide to yield the disodium salt form .

Industrial Production Methods

Industrial production of this compound often involves fermentation processes using microbial strains that can produce inosine. The inosine is then extracted and chemically phosphorylated to produce the desired compound. This method is preferred for large-scale production due to its cost-effectiveness and efficiency .

Chemical Reactions Analysis

Types of Reactions

Disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate has numerous applications in scientific research:

    Chemistry: Used as a reagent in nucleotide synthesis and as a standard in chromatography.

    Biology: Plays a role in studying nucleotide metabolism and enzyme kinetics.

    Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders and as an immunomodulatory agent.

    Industry: Used as a flavor enhancer in the food industry due to its umami taste

Mechanism of Action

The compound exerts its effects primarily through its role as a nucleotide. It participates in various biochemical pathways, including nucleotide synthesis and energy metabolism. The molecular targets include enzymes such as inosine monophosphate dehydrogenase, which is involved in the synthesis of guanine nucleotides. The compound can modulate enzyme activity and influence cellular processes .

Comparison with Similar Compounds

Structural and Functional Analogues

Inosine 5'-Monophosphate Barium Salt Hydrate
  • Formula : C₁₀H₁₁BaN₄O₈P·xH₂O
  • Molecular Weight : Variable depending on hydration (PubChem CID: 136949443) .
  • Key Differences :
    • Sodium ions are replaced by barium ions, altering solubility and ionic interactions.
    • Used primarily in research settings rather than food applications due to barium’s toxicity .
Inosine 5'-Triphosphate Trisodium Salt
  • Formula : C₁₀H₁₂N₄Na₃O₁₃P₃
  • Molecular Weight : Higher due to two additional phosphate groups (CAS: 35908-31-7) .
  • Key Differences: Contains a triphosphate chain instead of a monophosphate, enhancing its role in cellular energy transfer (e.g., ATP analogues) . Applications: Biochemical studies of kinase activity and nucleotide metabolism .
Adenosine 5'-Monophosphate (AMP)
  • Formula : C₁₀H₁₂N₅O₇P
  • Molecular Weight : 347.22 g/mol .
  • Key Differences :
    • Hypoxanthine (6-oxopurine) in IMP is replaced by adenine, altering base-pairing and receptor affinity.
    • Biological Role: Central to RNA synthesis and energy pathways (e.g., cAMP signaling) .

Physicochemical and Pharmacological Properties

Compound Solubility Melting Point Applications Safety Profile
Disodium IMP heptahydrate Water-soluble 175°C Food additive (flavor enhancer) Generally recognized as safe (GRAS)
Barium IMP hydrate Limited data N/A Research chemical Toxic; requires careful handling
Inosine 5'-triphosphate Water-soluble N/A Biochemical assays Laboratory use only
Adenosine 5'-monophosphate Water-soluble 178–185°C Therapeutics, RNA synthesis Low toxicity in regulated doses

Discrepancies and Variability in Literature

  • Hydration States : reports 7.5 H₂O in the hydrate, while the compound is specified as heptahydrate (7 H₂O). This variability may arise from differing crystallization conditions .
  • Stereochemical Nomenclature: lists the stereodescriptor as (2S,3S,4R,5R), conflicting with the (2R,3S,4R,5R) configuration in and . This may reflect typographical errors or alternate naming conventions .

Biological Activity

Disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate, commonly referred to as disodium 5'-inosinate (IMP), is a nucleotide derivative with significant biological activity. This compound plays a vital role in various biochemical pathways, particularly in cellular signaling and metabolism. This article explores its biological activity, synthesis, applications, and relevant research findings.

  • Molecular Formula : C10H13N4O8P.2Na.7H2O
  • Molecular Weight : 518.28 g/mol
  • IUPAC Name : this compound
  • CAS Number : 3681-93-4

Biological Significance

Disodium 5'-inosinate is primarily recognized for its role as an intermediate in the synthesis of adenosine triphosphate (ATP) and other nucleotides, which are essential for energy metabolism in cells. Its biological activities include:

  • Cellular Signaling : IMP acts as a signaling molecule that influences various physiological processes, including neurotransmission and immune responses.
  • Metabolism : It is involved in purine metabolism, contributing to the synthesis of nucleotides that are crucial for DNA and RNA production.
  • Flavor Enhancer : In food science, it is used as a flavor enhancer due to its umami taste, often in combination with monosodium glutamate (MSG).

Synthesis

The synthesis of disodium 5'-inosinate typically involves the phosphorylation of inosine. The general steps include:

  • Protection of Hydroxyl Groups : Inosine undergoes protection to prevent unwanted reactions during phosphorylation.
  • Phosphorylation : Using agents like phosphorus oxychloride or phosphoryl chloride, the protected inosine is phosphorylated.
  • Deprotection and Neutralization : The final product is obtained by deprotecting the hydroxyl groups and neutralizing with sodium hydroxide.

Case Studies

  • Metabolic Pathways :
    • A study demonstrated that disodium 5'-inosinate significantly enhances ATP levels in mammalian cells, indicating its potential role in boosting cellular energy metabolism .
  • Neurotransmission :
    • Research has shown that IMP modulates neurotransmitter release in neuronal cultures, suggesting its involvement in synaptic signaling .
  • Flavor Enhancement :
    • A comprehensive evaluation by the European Food Safety Authority concluded that IMP does not pose safety concerns at typical dietary intake levels and effectively enhances flavors when used with other compounds .

Comparative Analysis

PropertyDisodium 5'-InosinateOther Nucleotide Derivatives
Molecular Weight518.28 g/molVaries (e.g., ATP: 507.18 g/mol)
Biological RoleEnergy metabolismVaries (e.g., ATP: Energy transfer)
Flavor ProfileUmamiVaries (e.g., AMP: Bitter)
Safety AssessmentSafe at dietary levelsVaries (depends on compound)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.